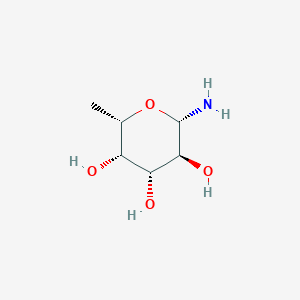![molecular formula C13H9BrN2O2S B13022564 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022564.png)
1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is a chemical compound that features a bromophenyl group attached to a sulfonyl group, which is further connected to a pyrrolo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves electrophilic aromatic substitution reactions where a bromophenyl group is introduced to the core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfone or sulfoxide products.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyrrolo[2,3-c]pyridine core.
1-(4-Bromophenylsulfonyl)benzene: Lacks the pyrrolo[2,3-c]pyridine core, making it less complex.
Uniqueness
1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its combination of a bromophenyl group, sulfonyl group, and pyrrolo[2,3-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C13H9BrN2O2S |
|---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-10-5-7-15-9-13(10)16/h1-9H |
InChI Key |
QMCHQQOQMQOPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C2C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


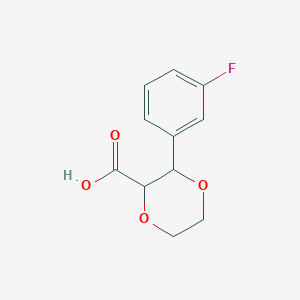
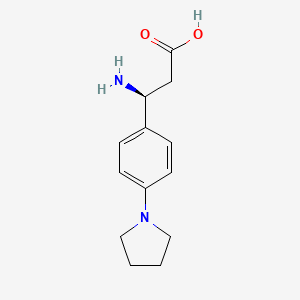
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine](/img/structure/B13022506.png)
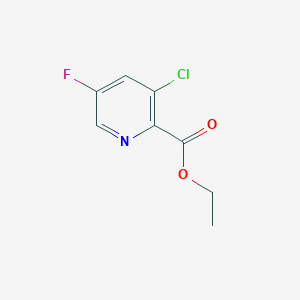
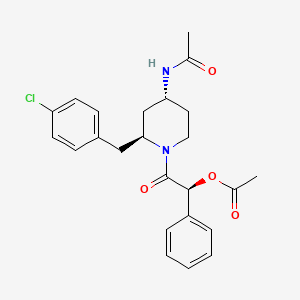
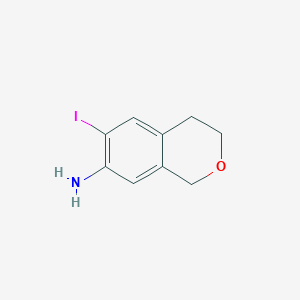
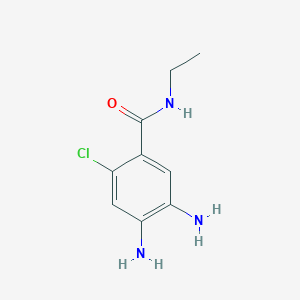
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13022544.png)
![3-Bromo-4-chlorobenzo[d]isoxazole](/img/structure/B13022552.png)
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine](/img/structure/B13022556.png)
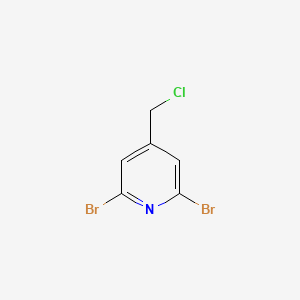
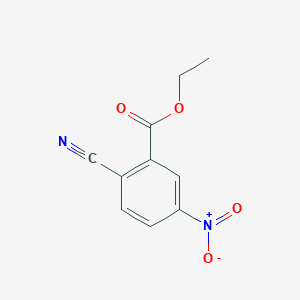
![3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13022596.png)
